

Technical Guide: Physicochemical Properties of 6-Nitroquinazoline

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Compound of Interest

Compound Name: 6-Nitroquinazoline

Cat. No.: B1619102

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroquinazoline is a heterocyclic aromatic organic compound that serves as a key intermediate and substrate in various chemical and biological studies. Its structure, featuring a quinazoline core with a nitro group substitution, imparts specific physicochemical properties that are critical for its application, particularly in medicinal chemistry and drug discovery. Understanding its solubility and ionization constant (pKa) is fundamental for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive overview of the solubility and pKa of **6-Nitroquinazoline**, details representative experimental protocols for their determination, and visualizes these workflows.

Physicochemical Data

The following table summarizes the available quantitative and qualitative data for the key physicochemical properties of **6-Nitroquinazoline** and related analogues. It is important to note that most publicly available data for the parent compound are predicted values derived from computational models.

Property	Value	Method / Comments	Source
pKa	4.04 ± 0.26	Predicted	[1][2]
Solubility	No quantitative data available for the parent compound.	-	-
Related Compound Data			
pKa of 6-Nitroquinazolin-4(3H)-one	-1.01 ± 0.20	Predicted	[3]
Solubility of 6-Nitroquinazolin-4(3H)-one	DMSO (Slightly), Methanol (Slightly, Heated)	Qualitative	[3]
Aqueous Solubility of 6-nitroquinazoline-2,4-diamine derivatives	~0.3 mg/mL	Experimental	[4]

Experimental Protocols

While specific experimental data for the parent **6-Nitroquinazoline** is limited in the public domain, the following sections describe robust, generalized protocols for determining aqueous solubility and pKa applicable to this and similar small molecules.

This protocol outlines a shake-flask method, the gold standard for determining thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium.

Materials:

- **6-Nitroquinazoline**
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO), analytical grade

- HPLC system with UV detector
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance

Methodology:

- **Preparation of Stock Solution:** Prepare a concentrated stock solution of **6-Nitroquinazoline** in DMSO (e.g., 10 mM) for creating a standard curve.
- **Sample Preparation:** Add an excess amount of solid **6-Nitroquinazoline** (e.g., 1-2 mg) to a glass vial containing 1 mL of PBS (pH 7.4). This ensures that a saturated solution is formed.
- **Equilibration:** Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the incubation.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess undissolved solid.
- **Sample Analysis:** Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) to fall within the linear range of the HPLC standard curve.
- **Quantification:** Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from the DMSO stock solution. The resulting concentration is the thermodynamic solubility.

This method relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes. By measuring the absorbance across a range of pH values, the pKa can be determined.

Materials:

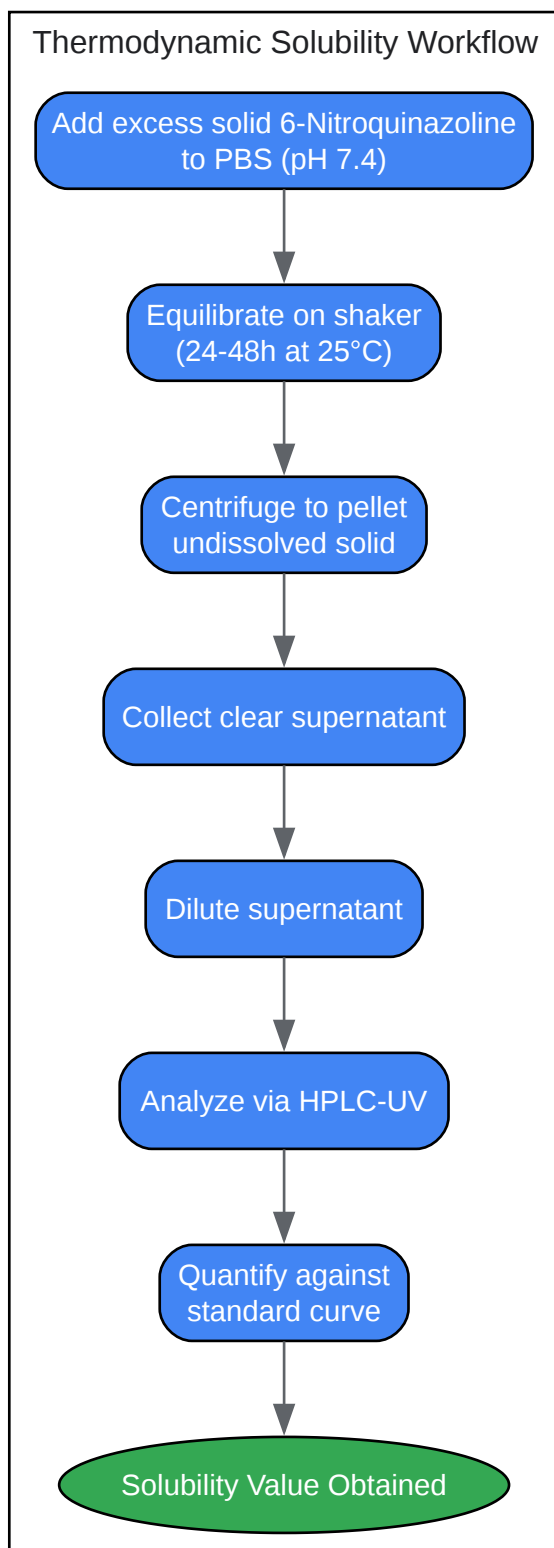
- **6-Nitroquinazoline**
- UV-Vis spectrophotometer
- Quartz cuvettes
- A series of buffers covering a wide pH range (e.g., pH 2 to 12)
- Concentrated HCl and NaOH for pH adjustment
- pH meter

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **6-Nitroquinazoline** in a suitable solvent (e.g., methanol or DMSO) at a concentration that gives a measurable absorbance (e.g., 1 mg/mL).
- **Buffer Series Preparation:** Prepare a set of aqueous buffers spanning the expected pKa range. For **6-Nitroquinazoline** (predicted pKa ~4), buffers from pH 2 to pH 6 in 0.5 pH unit increments are appropriate.
- **Sample Preparation:** For each pH value, add a small, constant volume of the **6-Nitroquinazoline** stock solution to a larger volume of the respective buffer. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pKa.
- **Spectral Measurement:** Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at each pH.
- **Data Analysis:** Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
- **pKa Calculation:** Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa is the pH at which the molecule is 50% ionized, corresponding to the inflection point of the curve.^[5]

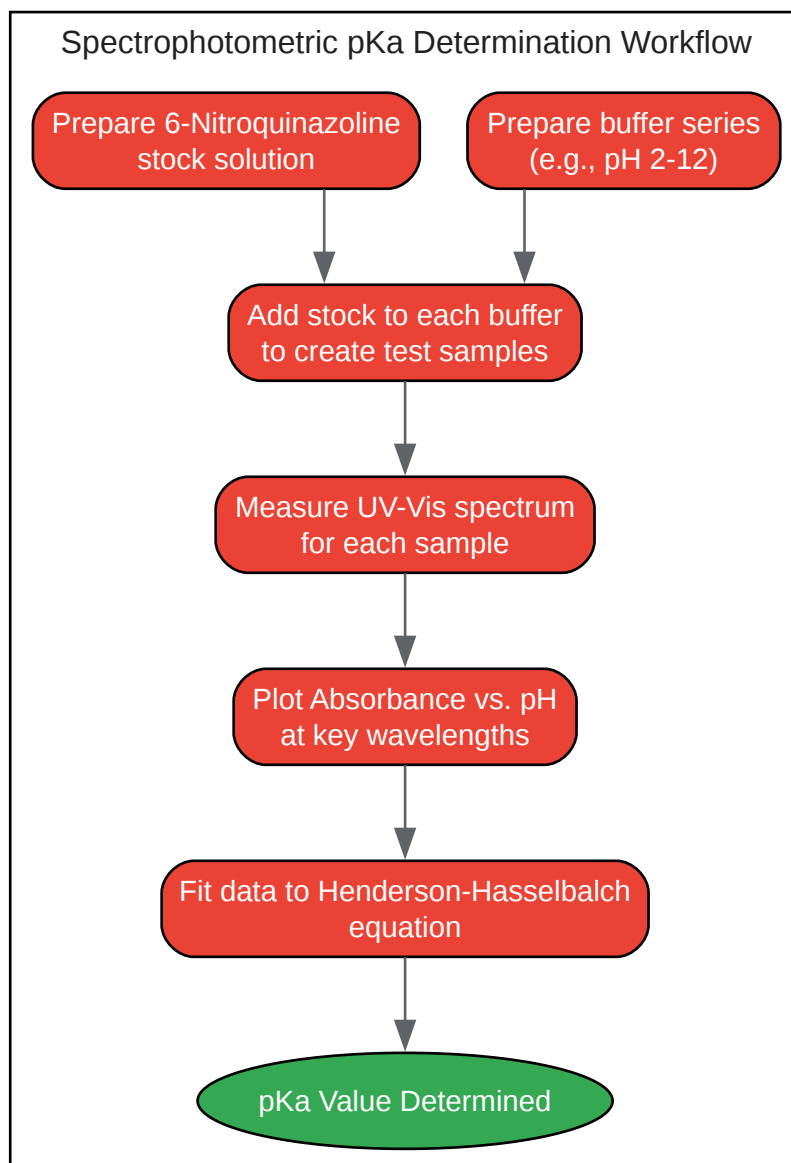
Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Thermodynamic Solubility Determination.



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